2-Demethyl Colchicine-d3
Overview
Description
2-Demethyl Colchicine-d3 is a labeled metabolite of Colchicine . It exhibits anti-tumor activity . The molecular formula is C21H20D3NO6 and the molecular weight is 388.43 .
Molecular Structure Analysis
The molecular structure of 2-Demethyl Colchicine-d3 is represented by the formula C21H20D3NO6 . The compound is a labeled metabolite of Colchicine .Scientific Research Applications
Anticancer Research
2-Demethyl Colchicine-d3 has shown promise in anticancer research, particularly in the study of microtubule dynamics . It’s a derivative of colchicine, a well-known mitotic inhibitor used in cancer treatment. This compound is being explored for its potential to inhibit cell division in cancer cells, thereby preventing tumor growth and metastasis.
Anti-inflammatory Studies
In the realm of anti-inflammatory research, 2-Demethyl Colchicine-d3 is being investigated for its efficacy in reducing inflammation. It may modulate inflammatory pathways, which could be beneficial in treating diseases like gout and familial Mediterranean fever .
Cardiovascular Disease Management
Research has suggested that 2-Demethyl Colchicine-d3 could play a role in managing cardiovascular diseases by exerting anti-inflammatory effects on the cardiovascular system. This could potentially reduce the risk of heart attacks and strokes .
Pharmacological Enhancements
The compound is being studied for its role in pharmacological enhancements, where it could be used to improve the therapeutic index of colchicine by reducing its toxicity and increasing its efficacy .
Biotechnological Applications
In biotechnology, 2-Demethyl Colchicine-d3 is utilized for its regio-selective demethylation properties. This application is particularly useful in the microbial transformation of colchicine, leading to derivatives with better activity or less toxicity .
Laboratory Research Tool
As a laboratory research tool, 2-Demethyl Colchicine-d3 serves as a stable isotope-labeled metabolite of colchicine. It’s used in proteomics research to study protein interactions and functions, providing insights into various biological processes .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-Demethyl Colchicine-d3, a derivative of Colchicine, is tubulin , a globular protein . Tubulin is a key component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays crucial roles in intracellular transport and cell division .
Mode of Action
2-Demethyl Colchicine-d3 interacts with tubulin by binding to it, thereby blocking the assembly and polymerization of microtubules . This disruption of microtubule assembly leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .
Biochemical Pathways
The interaction of 2-Demethyl Colchicine-d3 with tubulin affects various biochemical pathways. It inhibits the assembly of the NLRP3 inflammasome, a multi-protein complex that mediates the activation of interleukin-1β, an inflammatory mediator . This leads to the attenuation of neutrophil activity, thereby reducing inflammation .
Pharmacokinetics
The pharmacokinetics of 2-Demethyl Colchicine-d3, similar to Colchicine, involves absorption, distribution, metabolism, and excretion (ADME). In healthy adults, the mean peak plasma concentration (Cmax) of Colchicine is achieved in one to two hours after a single dose administered under fasting conditions . The systemic exposure to Colchicine doubles in subjects with severe renal impairment .
Result of Action
The molecular and cellular effects of 2-Demethyl Colchicine-d3’s action include impeding smooth muscle cell proliferation, platelet activation, macrophage adhesion, and endothelial cell expression of E-selectin . On a molecular level, it hinders the assembly and activation of the NLRP3 inflammasome, along with the release of cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Demethyl Colchicine-d3. For instance, the production of secondary metabolites like 2-Demethyl Colchicine-d3 in plants can be influenced by local geo-climatic and seasonal changes, external conditions of temperature, light, and humidity . Furthermore, the status of mineral nutrients can modulate the production of secondary metabolites, depending on the species or genotype physiology and developmental stage of the plant .
properties
IUPAC Name |
2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-VSLDJYOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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